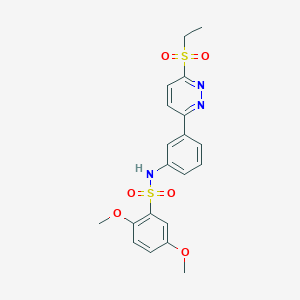

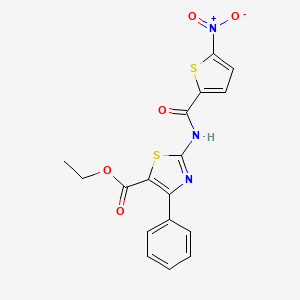

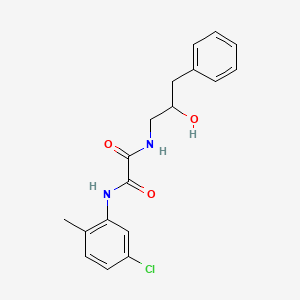

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridazine derivatives, such as the one you mentioned, are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .

Synthesis Analysis

The synthesis of pyridazine derivatives is a topic of ongoing research . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring with two adjacent nitrogen atoms . The exact structure of “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions take place .Aplicaciones Científicas De Investigación

Anticancer Properties

The pyridazine ring in this compound has attracted attention due to its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, investigating its ability to inhibit cancer cell growth and metastasis . Further studies are needed to understand the precise mechanisms involved and to optimize its therapeutic potential.

Antiplatelet Activity

Compounds containing pyridazinone moieties have demonstrated antiplatelet properties. These effects are crucial in preventing excessive blood clotting and maintaining cardiovascular health. Researchers have explored derivatives of this compound for their platelet-inhibiting properties .

Antibacterial and Antifungal Activities

Pyridazine-based compounds have shown promise as antibacterial and antifungal agents. Their ability to target specific microbial pathways makes them valuable candidates for drug development. Researchers have investigated the antimicrobial potential of derivatives containing the pyridazinone ring .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Some pyridazinone derivatives exhibit anti-inflammatory properties, making them interesting candidates for managing inflammatory conditions. These compounds may modulate immune responses and reduce tissue damage .

Antihypertensive Activity

Hypertension (high blood pressure) is a prevalent health issue worldwide. Certain pyridazinone derivatives have been explored for their antihypertensive effects. These compounds may help regulate blood pressure by targeting specific receptors or pathways .

Agrochemical Applications

Beyond human health, pyridazinone derivatives find use in agriculture. They serve as active ingredients in herbicides, insecticides, and fungicides. For instance, compounds like Pyridaben and Norflurazon are widely used in pest control and crop protection .

Mecanismo De Acción

Target of action

Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of action

The mode of action of these compounds is also dependent on their specific structure and the biological targets they interact with. They can act by binding to specific receptors or enzymes, altering their function and leading to various physiological effects .

Biochemical pathways

Pyridazin-3(2H)-one derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities. These can include pathways related to inflammation, pain perception, blood pressure regulation, and many others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all influence their bioavailability .

Result of action

The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and physiological responses. These effects are dependent on the specific targets of the compounds and the pathways they affect .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-31(26,27)19-13-16(28-2)8-10-18(19)29-3/h5-13,23H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNCKPGWSUWHCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2681749.png)

![3-Methyl-5-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2681751.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681756.png)